molecular formula C12H18BrNO B2738595 [3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine CAS No. 1253926-44-1

[3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine

Cat. No.: B2738595
CAS No.: 1253926-44-1
M. Wt: 272.186
InChI Key: FGLPUIRGUXXXPM-UHFFFAOYSA-N
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Description

[3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine: is an organic compound with the molecular formula C12H18BrNO It is characterized by the presence of a bromo-substituted phenoxy group attached to a propyl chain, which is further linked to a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine typically involves the reaction of 4-bromo-3-methylphenol with 3-chloropropylamine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

    Oxidation: The bromo-substituted phenoxy group can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced to remove the bromo group, resulting in the formation of a methylphenoxy derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Products include various oxidized derivatives of the phenoxy group.

    Reduction: Products include dehalogenated derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the dimethylamine group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • [3-(4-Chloro-3-methylphenoxy)propyl]dimethylamine
  • [3-(4-Fluoro-3-methylphenoxy)propyl]dimethylamine
  • [3-(4-Methyl-3-methylphenoxy)propyl]dimethylamine

Uniqueness:

  • The presence of the bromo group in [3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine imparts unique reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromo group is more reactive in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis.

Biological Activity

[3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a brominated aromatic ring and a dimethylamine functional group, which contribute to its reactivity and biological interactions. Research indicates that compounds with similar structures often exhibit significant antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16BrN1O\text{C}_{12}\text{H}_{16}\text{BrN}_1\text{O}

This structure includes:

  • A brominated phenoxy group that enhances the compound's lipophilicity and potential receptor interactions.
  • A dimethylamino group that may influence its pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Mechanism of Action : Compounds with similar structures have been shown to disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
    • Case Study : In vitro studies demonstrate that derivatives of this compound exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
  • Anti-inflammatory Effects
    • Research Findings : Compounds structurally related to this compound have been reported to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties
    • Cell Viability Assays : Studies using various cancer cell lines (e.g., HeLa, A549) have indicated that this compound can induce apoptosis, with IC50 values suggesting effective concentrations for therapeutic applications.
    • Mechanism : The compound may modulate signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound and structurally similar compounds reveals distinct biological activities influenced by specific substituents:

Compound NameStructural FeaturesBiological Activity
4-Bromo-2-methylphenolBromo and methyl groups on phenolAntimicrobial properties
DimethylaminophenolDimethylamino group on phenolAnalgesic effects
3-Methoxy-4-bromophenolMethoxy and bromo groupsAntioxidant activity
4-Bromophenyl dimethylamineBromo group on phenyl with dimethylaminePotential neuroprotective effects

The presence of different functional groups significantly alters solubility, reactivity, and interaction with biological targets, making these compounds suitable for various applications in drug discovery.

Understanding the mechanism of action is crucial for optimizing the efficacy of this compound as a therapeutic agent. Interaction studies using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide insights into binding affinities with specific biological targets.

Properties

IUPAC Name

3-(4-bromo-3-methylphenoxy)-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-10-9-11(5-6-12(10)13)15-8-4-7-14(2)3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLPUIRGUXXXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253926-44-1
Record name [3-(4-bromo-3-methylphenoxy)propyl]dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Dimethylamino-propan-1-ol (251 μL, 2.14 mmol) and DEAD (973 μL, 2.14 mmol) were added to a solution of 4-bromo-3-methyl-phenol (200 mg, 1.07 mmol) and PPh3 (561 mg, 2.14 mmol) in THF (10 mL) at 0° C. The mixture was stirred for two hours and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to give [3-(4-bromo-3-methyl-phenoxy)-propyl]-dimethyl-amine (176 mg, 61%).
Quantity
251 μL
Type
reactant
Reaction Step One
Name
DEAD
Quantity
973 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
561 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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